molecular formula C10H16Br3N5O4 B13123351 Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- CAS No. 90751-07-8

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-

Cat. No.: B13123351
CAS No.: 90751-07-8
M. Wt: 509.98 g/mol
InChI Key: WRYGOBYUNBNKLX-UHFFFAOYSA-N
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Description

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a complex organic compound characterized by the presence of a triazine ring substituted with tribromopropyl and methanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- typically involves the reaction of triazine derivatives with tribromopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form. Safety measures are crucial during production due to the potential hazards associated with the handling of brominated compounds.

Chemical Reactions Analysis

Types of Reactions

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of de-brominated products.

    Substitution: The tribromopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves its interaction with molecular targets such as enzymes and receptors. The tribromopropyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-bromomethylphenyl)-1,3,5-triazine: Similar triazine structure with bromomethyl groups.

    1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene: Contains multiple bromine atoms and a benzene ring.

    2,4,6-Trithiocyanuric acid: Triazine derivative with sulfur-containing groups.

Uniqueness

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is unique due to its specific substitution pattern and the presence of both methanol and tribromopropyl groups

Properties

CAS No.

90751-07-8

Molecular Formula

C10H16Br3N5O4

Molecular Weight

509.98 g/mol

IUPAC Name

[[4-[bis(hydroxymethyl)amino]-6-(3,3,3-tribromopropyl)-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol

InChI

InChI=1S/C10H16Br3N5O4/c11-10(12,13)2-1-7-14-8(17(3-19)4-20)16-9(15-7)18(5-21)6-22/h19-22H,1-6H2

InChI Key

WRYGOBYUNBNKLX-UHFFFAOYSA-N

Canonical SMILES

C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO

Origin of Product

United States

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